

Synthesis and characterization of 5,7,8-Trimethoxyflavanone

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Compound of Interest

Compound Name: 5,7,8-Trimethoxyflavanone

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An In-depth Technical Guide to the Synthesis and Characterization of **5,7,8- Trimethoxyflavanone**

Disclaimer: Direct experimental data for the synthesis and characterization of **5,7,8-trimethoxyflavanone** is not extensively available in the current scientific literature. This guide provides a comprehensive, technically sound framework based on established methodologies for the synthesis and characterization of structurally related polymethoxyflavanones and flavonoids. The presented protocols and data are predictive and intended to serve as a foundational resource for researchers.

Introduction

5,7,8-Trimethoxyflavanone is a polymethoxylated flavonoid (PMF), a class of compounds characterized by a C6-C3-C6 backbone with multiple methoxy groups. PMFs are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include anti-inflammatory, anti-cancer, neuroprotective, and anti-obesity effects.[1] The methoxy groups increase the lipophilicity of the flavonoid backbone, which can enhance bioavailability and metabolic stability compared to their hydroxylated counterparts.

This technical guide outlines a plausible synthetic route to **5,7,8-trimethoxyflavanone** and details the standard analytical techniques for its structural elucidation and characterization. It is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of novel flavonoid-based compounds.



Synthesis Pathway

The most common and reliable method for synthesizing flavanones is through the acid- or base-catalyzed intramolecular cyclization of a 2'-hydroxychalcone intermediate. The proposed synthesis of **5,7,8-trimethoxyflavanone** follows this two-step approach:

- Step 1: Claisen-Schmidt Condensation. Synthesis of the chalcone intermediate, 2'-Hydroxy-3',4',6'-trimethoxychalcone, via the condensation of 2'-hydroxy-3',4',6'-trimethoxyacetophenone and benzaldehyde.
- Step 2: Intramolecular Cyclization. Acid-catalyzed cyclization of the chalcone intermediate to yield the final product, **5,7,8-trimethoxyflavanone**.



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Figure 1: Proposed synthesis workflow for **5,7,8-trimethoxyflavanone**.

Experimental Protocols

- 2.1.1 Step 1: Synthesis of 2'-Hydroxy-3',4',6'-trimethoxychalcone
- Materials:
 - 2'-hydroxy-3',4',6'-trimethoxyacetophenone (1.0 eg)
 - Benzaldehyde (1.1 eq)
 - Potassium hydroxide (KOH) (3.0 eq)
 - Ethanol (95%)
 - Hydrochloric acid (10% aqueous solution)
 - Distilled water
- Procedure:



- Dissolve 2'-hydroxy-3',4',6'-trimethoxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
- In a separate beaker, dissolve potassium hydroxide (3.0 eq) in a minimal amount of water and add it to the ethanolic solution.
- Stir the resulting mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify to pH ~2 by the slow addition of 10% HCl.
- A yellow solid precipitate of the chalcone will form.
- Collect the solid by vacuum filtration, wash thoroughly with cold distilled water until the filtrate is neutral, and dry in a vacuum oven.
- The crude chalcone can be purified by recrystallization from ethanol.

2.1.2 Step 2: Synthesis of 5,7,8-Trimethoxyflavanone

- Materials:
 - 2'-Hydroxy-3',4',6'-trimethoxychalcone (1.0 eq)
 - Ethanol
 - Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
 - Sodium bicarbonate (NaHCO₃) solution (saturated)
 - Distilled water
- Procedure:
 - Dissolve the purified chalcone (1.0 eq) in ethanol in a round-bottom flask.
 - Add a few drops of concentrated sulfuric acid to the solution.



- Reflux the mixture for 6-12 hours, monitoring the disappearance of the chalcone by TLC.
- After cooling to room temperature, neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- The resulting residue can be extracted with ethyl acetate. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated.
- The crude 5,7,8-trimethoxyflavanone is purified by column chromatography on silica gel or by recrystallization to yield the final product.

Characterization Data

The following tables summarize the expected quantitative data for **5,7,8-trimethoxyflavanone** based on data from analogous compounds.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	C18H18O5
Molecular Weight	314.33 g/mol
Appearance	White to pale yellow crystalline solid
Melting Point	130 - 145 °C

Note: The melting point of flavonoids is highly dependent on the substitution pattern and crystalline structure. Unsubstituted flavanone melts at 77-78 °C.[2]

Table 2: Predicted Spectroscopic Data



Technique	Predicted Data
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): 7.40-7.55 (m, 5H, B-ring), 6.15 (s, 1H, H-6), 5.40 (dd, 1H, H-2), 3.95 (s, 3H, OCH ₃), 3.90 (s, 3H, OCH ₃), 3.85 (s, 3H, OCH ₃), 3.10 (dd, 1H, H-3ax), 2.85 (dd, 1H, H-3eq)
¹³ C NMR (CDCl₃, 100 MHz)	δ (ppm): 190.0 (C-4), 160.5 (C-7), 158.0 (C-5), 155.0 (C-8a), 138.0 (C-1'), 135.0 (C-8), 129.0 (C-2', C-6'), 128.8 (C-4'), 126.5 (C-3', C-5'), 108.0 (C-4a), 91.0 (C-6), 79.0 (C-2), 62.0 (OCH ₃), 61.5 (OCH ₃), 56.5 (OCH ₃), 45.0 (C-3)
Mass Spec. (ESI-MS)	m/z: 315.12 [M+H]+, 337.10 [M+Na]+. Fragmentation may show loss of the B-ring via retro-Diels-Alder (rDA) reaction.
FT-IR (KBr, cm ⁻¹)	~3050 (Ar C-H str), ~2950 (Aliph. C-H str), ~1680 (C=O str), ~1600, 1480 (Ar C=C str), ~1270, 1120 (C-O ether str)
UV-Vis (MeOH, λ _{max})	Band I: ~325 nm, Band II: ~275 nm

Note: NMR chemical shifts are estimates. The methoxy group at the C-8 position will significantly shield the C-8 carbon and influence the chemical shift of the lone H-6 proton.[3][4]

Characterization Protocols

- Melting Point: The melting point is determined using a standard capillary melting point apparatus. The sample is finely powdered, packed into a capillary tube, and heated at a controlled rate.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[5]
- Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the source.[6][7]



- Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is recorded using a KBr pellet method or with an ATR (Attenuated Total Reflectance) accessory. The spectrum is typically scanned from 4000 to 400 cm⁻¹.[8][9]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer. The sample is dissolved in a UV-grade solvent (e.g., methanol or ethanol) and the absorbance is measured from 200 to 400 nm.[10]

Biological Activity and Signaling Pathways

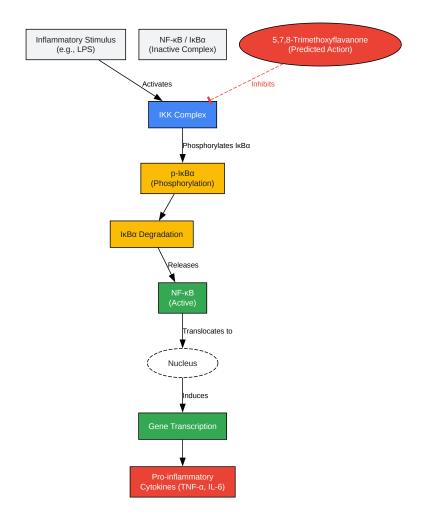
While specific data for **5,7,8-trimethoxyflavanone** is limited, the broader class of polymethoxyflavones (PMFs) exhibits significant biological activities.

- Anti-Inflammatory Activity: Many PMFs are potent anti-inflammatory agents. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[1] This activity is often mediated through the inhibition of key signaling pathways.
- Anticancer Activity: PMFs have demonstrated anti-proliferative effects on various cancer cell lines. Their mechanisms include inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis by targeting multiple signaling pathways.[11][12]
- Neuroprotective Effects: Certain PMFs have been investigated for their ability to protect neuronal cells from oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases.[1]

Key Signaling Pathway: NF-κB Inhibition

A primary mechanism for the anti-inflammatory effects of PMFs is the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[13][14] In resting cells, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B α . Inflammatory stimuli (like LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of I κ B α . This frees NF- κ B to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. PMFs can interfere with this pathway at multiple points, such as by inhibiting the phosphorylation of I κ B α .





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Figure 2: Predicted inhibition of the NF-kB signaling pathway.

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